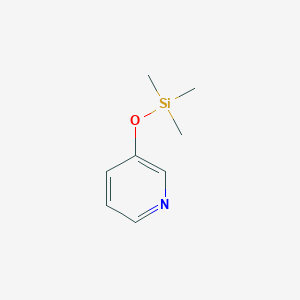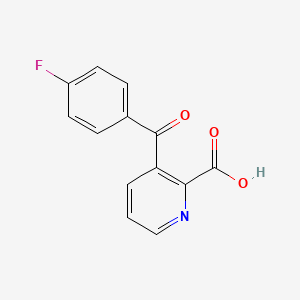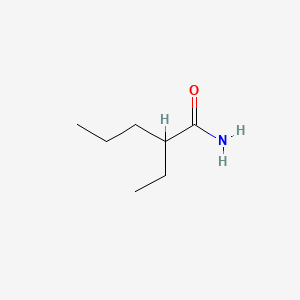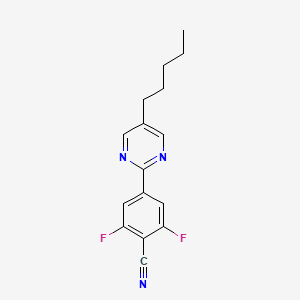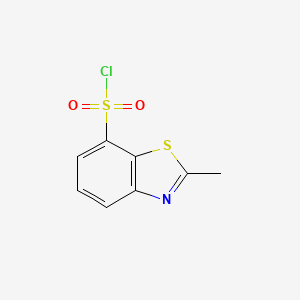![molecular formula C12H19BO3 B8641536 [4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid](/img/structure/B8641536.png)
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid
描述
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypentan-3-yl group and a methyl group. The unique structure of this compound makes it valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-methylphenylboronic acid with 3-hydroxypentan-3-yl magnesium bromide under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-(3-oxopentan-3-yl)-2-methylphenylboronic acid.
Reduction: Formation of boronate esters.
Substitution: Formation of substituted phenylboronic acids.
科学研究应用
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of [4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The hydroxyl group may also participate in hydrogen bonding and other non-covalent interactions, further enhancing its biological activity.
相似化合物的比较
Similar Compounds
- (4-(3-Hydroxypentan-3-yl)-2-propylphenyl)boronic acid
- (4-(3-Hydroxypentan-3-yl)-2-ethylphenyl)boronic acid
Uniqueness
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid is unique due to its specific substitution pattern on the phenyl ring. The presence of both a hydroxypentan-3-yl group and a methyl group provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specialized applications where precise molecular interactions are required.
属性
分子式 |
C12H19BO3 |
|---|---|
分子量 |
222.09 g/mol |
IUPAC 名称 |
[4-(3-hydroxypentan-3-yl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C12H19BO3/c1-4-12(14,5-2)10-6-7-11(13(15)16)9(3)8-10/h6-8,14-16H,4-5H2,1-3H3 |
InChI 键 |
DRKPCBJQZKMLLK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)C(CC)(CC)O)C)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
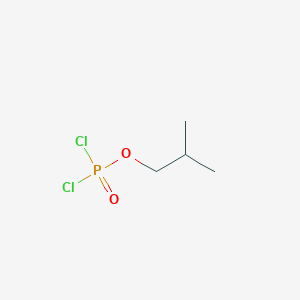
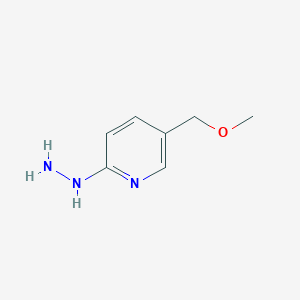
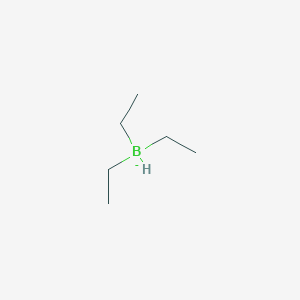
![Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]-](/img/structure/B8641483.png)
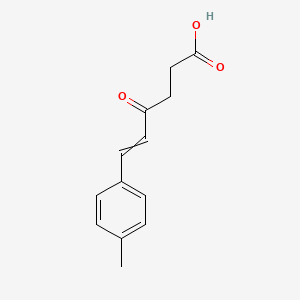
![2-[3-(3-Bromophenyl)oxetan-3-yl]acetic acid](/img/structure/B8641496.png)
![4-{[(Benzyloxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B8641497.png)
